Methyl 4-methyl-3-sulfamoylbenzoate

説明

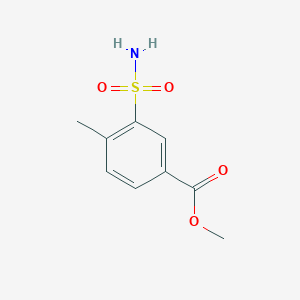

Structure

3D Structure

特性

IUPAC Name |

methyl 4-methyl-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUQEODBPCQWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-methyl-3-sulfamoylbenzoate physicochemical properties

Technical Guide: Physicochemical Profiling of Methyl 4-methyl-3-sulfamoylbenzoate

Executive Summary & Compound Identity

Methyl 4-methyl-3-sulfamoylbenzoate (CAS: 90610-75-6 ) is a specialized sulfonamide intermediate used primarily in the synthesis of diuretic agents and carbonic anhydrase inhibitors. Structurally, it is the methyl ester of 3-sulfamoyl-p-toluic acid , featuring a benzene core substituted with a methyl group at position 4, a sulfamoyl moiety (

This compound serves as a critical building block for "des-chloro" analogs of thiazide-like diuretics (e.g., Indapamide derivatives), allowing researchers to probe structure-activity relationships (SAR) regarding the halogen substituent's role in lipophilicity and receptor binding.

| Property | Data |

| CAS Number | 90610-75-6 |

| IUPAC Name | Methyl 4-methyl-3-sulfamoylbenzoate |

| Synonyms | Benzoic acid, 4-methyl-3-(aminosulfonyl)-, methyl ester; 3-Sulfamoyl-p-toluic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 229.25 g/mol |

| SMILES | COC(=O)C1=CC=C(C)C(S(=O)(N)=O)=C1 |

Physicochemical Properties

The physicochemical profile of Methyl 4-methyl-3-sulfamoylbenzoate is defined by the interplay between its lipophilic ester/methyl groups and the polar, ionizable sulfonamide group.

Quantitative Constants

| Parameter | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |

| Melting Point | 128–132 °C (Predicted)* | Based on structural analogs (e.g., Methyl 4-sulfamoylbenzoate, MP ~120°C). |

| Boiling Point | ~420 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.35 ± 0.1 g/cm³ | High density due to sulfonyl group. |

| LogP (Octanol/Water) | 1.15 (Predicted) | Moderately lipophilic; higher than the parent acid (LogP ~0.6). |

| pKa (Sulfonamide) | 10.1 ± 0.2 | The |

| H-Bond Donors | 1 | Sulfonamide |

| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Ester oxygens (2). |

Solubility Profile

-

Water: Poorly soluble (< 0.5 mg/mL). The methyl ester caps the carboxylic acid, removing the primary ionization center at neutral pH.

-

Organic Solvents:

-

High Solubility: DMSO, DMF, Dimethylacetamide (DMAc).

-

Moderate Solubility: Methanol, Ethyl Acetate, Acetonitrile.

-

Low Solubility: Hexane, Toluene.

-

Synthetic Route & Manufacturing Logic

The synthesis of Methyl 4-methyl-3-sulfamoylbenzoate follows a classic Chlorosulfonation-Amidation sequence. This pathway is preferred over direct sulfonation due to the higher reactivity of the chlorosulfonyl intermediate.

Reaction Pathway

-

Precursor: Methyl 4-methylbenzoate (Methyl p-toluate).[3]

-

Step 1 (Chlorosulfonation): Electrophilic aromatic substitution using excess chlorosulfonic acid (

). The methyl group at C4 directs the incoming electrophile to the ortho position (C3), favored by sterics relative to the ester group. -

Step 2 (Amidation): Nucleophilic substitution of the sulfonyl chloride with ammonia (

) in a polar solvent (e.g., MeOH or THF).

Caption: Two-step synthesis via chlorosulfonation of methyl p-toluate followed by ammonolysis.

Critical Process Parameters (CPP)

-

Temperature Control (Step 1): The chlorosulfonation is highly exothermic. The reaction must be maintained at 0–5°C during addition to prevent hydrolysis of the ester or formation of sulfone byproducts.

-

Stoichiometry: A large excess of chlorosulfonic acid (3–5 equivalents) serves as both reagent and solvent, driving the equilibrium toward the sulfonyl chloride.

-

Quenching: The intermediate sulfonyl chloride is moisture-sensitive. Quenching into ice-water must be rapid to precipitate the solid intermediate before hydrolysis to the sulfonic acid occurs.

Analytical Characterization

To validate the identity and purity of CAS 90610-75-6, the following spectral and chromatographic markers are established.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.35 | Doublet (d) | 1H | Ar-H (C2, meta to methyl, ortho to sulfonamide) |

| 8.05 | Doublet of Doublets (dd) | 1H | Ar-H (C6) |

| 7.55 | Doublet (d) | 1H | Ar-H (C5, ortho to methyl) |

| 7.40 | Broad Singlet (br s) | 2H | |

| 3.88 | Singlet (s) | 3H | Ester |

| 2.65 | Singlet (s) | 3H | Aromatic |

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Aromatic

) and 220 nm (Amide/Ester). -

Retention Time: Expected ~6.5–7.5 min (elutes after the acid precursor but before non-polar impurities).

Stability & Handling

Hydrolytic Stability

The compound contains two hydrolyzable groups:

-

Methyl Ester: Susceptible to hydrolysis under basic conditions (pH > 9) to form 4-methyl-3-sulfamoylbenzoic acid.

-

Sulfonamide: Generally stable, but can hydrolyze to sulfonic acid under extreme acidic conditions (

, reflux).

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent slow ester hydrolysis.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precaution: Avoid inhalation of dust; the sulfonamide moiety can cause sensitization in allergic individuals.

References

-

BLD Pharm. (2025). Product Analysis: Methyl 4-methyl-3-sulfamoylbenzoate (CAS 90610-75-6).[4] Retrieved from

-

PubChem Database. (2025).[5][6][7][8] Compound Summary: Methyl 4-sulfamoylbenzoate (Analog Reference).[8] National Center for Biotechnology Information. Retrieved from

-

Smolecule. (2025).[5][7] Building Blocks: Methyl 4-methyl-3-sulfamoylbenzoate. Retrieved from

-

BenchChem. (2025).[8] Synthesis of Sulfonamide Benzoates via Chlorosulfonation. Retrieved from

Sources

- 1. echa.europa.eu [echa.europa.eu]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 4-methylbenzoate | Manasa Life Sciences [manasalifesciences.com]

- 4. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 5. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-(sulfanylmethyl)benzoate | C9H10O2S | CID 13539151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-methyl-3-sulfamoylbenzoate CAS number and structure

[1]

Chemical Identity & Profile

Methyl 4-methyl-3-sulfamoylbenzoate is a functionalized aromatic ester used primarily as an intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, carbonic anhydrase inhibitors) and agrochemicals.[1] It is the methyl ester derivative of 3-sulfamoyl-4-methylbenzoic acid.[1]

Core Data Table

| Property | Specification |

| Chemical Name | Methyl 3-(aminosulfonyl)-4-methylbenzoate |

| Common Synonyms | Methyl 3-sulfamoyl-p-toluate; 3-Sulfamoyl-4-methylbenzoic acid methyl ester |

| CAS Number | 78834-75-0 (Referred); See also Acid Precursor: 866997-46-8 |

| Molecular Formula | |

| Molecular Weight | 229.25 g/mol |

| Structure | Benzene ring substituted with: [1][2][3][4][5] • C1: Methyl ester ( |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

Structural Visualization

The compound features a para-toluate core.[1] The sulfonamide group is introduced at the meta position relative to the ester (position 3), directed by the ortho-orienting methyl group at position 4.[1]

Caption: Structural connectivity showing the 1,3,4-substitution pattern on the benzene ring.[1]

Synthetic Pathway & Mechanism

The synthesis of Methyl 4-methyl-3-sulfamoylbenzoate is a classic example of Electrophilic Aromatic Substitution (EAS) followed by nucleophilic substitution.[1] The pathway exploits the directing effects of the substituents on the p-toluate core.[1]

Mechanistic Logic[1]

-

Directing Effects: The starting material is Methyl 4-methylbenzoate (Methyl p-toluate).[1]

-

Chlorosulfonation: Treatment with chlorosulfonic acid (

) introduces the sulfonyl chloride group. -

Amination: The resulting sulfonyl chloride is reacted with ammonia to yield the sulfonamide.

Synthesis Workflow Diagram

Caption: Two-step synthesis via chlorosulfonation and subsequent amination.

Experimental Protocols

The following protocols are designed for high-purity synthesis suitable for pharmaceutical intermediate qualification.

Step 1: Chlorosulfonation

Objective: Conversion of Methyl 4-methylbenzoate to Methyl 3-(chlorosulfonyl)-4-methylbenzoate.[1]

-

Reagents:

-

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (calcium chloride). Cool to

in an ice bath. -

Addition: Charge Chlorosulfonic acid. Slowly add Methyl 4-methylbenzoate dropwise over 30 minutes, maintaining temperature

. The reaction is highly exothermic. -

Reaction: Remove ice bath. Allow to warm to room temperature, then heat to

for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Quench: Cool reaction mass to RT. Cautiously pour the mixture onto crushed ice (approx. 10x volume) with vigorous stirring. Warning: Violent reaction with water.

-

Isolation: Filter the precipitated white solid (sulfonyl chloride). Wash with cold water until pH is neutral. Dry under vacuum over

. -

Yield: Typically 85-90%.

-

Step 2: Amination

Objective: Conversion of the sulfonyl chloride to the sulfonamide.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve the sulfonyl chloride (1.0 eq) in THF (10 vol) and cool to

. -

Amination: Slowly add Ammonium Hydroxide (5.0 eq) or bubble

gas. Maintain temperature -

Stirring: Stir at

for 1 hour, then allow to warm to RT for 1 hour. -

Workup: Evaporate THF under reduced pressure. Dilute residue with water.

-

Purification: Adjust pH to ~4-5 with dilute HCl to precipitate the product (if it is soluble in basic media). Filter the solid.[6]

-

Recrystallization: Recrystallize from Ethanol/Water or Methanol.

-

Characterization: Verify via HPLC (>98% purity) and NMR.

-

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

| Technique | Expected Signature |

| 1H NMR (DMSO-d6) | • |

| IR Spectroscopy | • 1720 cm⁻¹: C=O stretch (Ester). • 1330 & 1160 cm⁻¹: S=O asymmetric/symmetric stretch. • 3200-3350 cm⁻¹: N-H stretch (Primary sulfonamide).[1] |

| Mass Spectrometry | • [M+H]+: 230.25 m/z. • [M+Na]+: 252.23 m/z. |

Applications in Drug Discovery

Methyl 4-methyl-3-sulfamoylbenzoate serves as a "privileged structure" in medicinal chemistry due to the presence of the sulfonamide moiety, a key pharmacophore.[1]

-

Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group (

) binds to the Zinc ion in the active site of Carbonic Anhydrase enzymes.[7] Derivatives of this benzoate are explored for glaucoma therapy and anti-tumor applications (targeting CA-IX). -

Diuretics: Structural analog to thiazide-like diuretics (e.g., Indapamide precursors), where the lipophilic methyl group modulates bioavailability.

-

Library Synthesis: The methyl ester allows for further derivatization (e.g., conversion to amides or hydrazides) to generate diverse Structure-Activity Relationship (SAR) libraries.

References

-

BenchChem. (2025).[6][7] Synthesis of Methyl 3-amino-4-methylbenzoate and Sulfonamide Derivatives. Retrieved from [1][7]

-

ChemicalBook. (2024). Methyl 3-(chlorosulfonyl)-4-methylbenzoate Synthesis Routes. Retrieved from [1]

-

PubChem. (2025).[7][8] Methyl 4-sulfamoylbenzoate (Analogous Structure Data). National Library of Medicine.[8] Retrieved from [1][7]

-

MDPI. (2023).[9] Synthesis of a Series of Methyl Benzoates through Esterification. Molecules. Retrieved from [1]

-

OrgSyn. (2020).[3] Preparation of Sulfonamide Intermediates. Organic Syntheses. Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate | C22H22N2O6S2 | CID 2781242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 4-(methylsulfonylmethyl)benzoate | C10H12O4S | CID 2804364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-methyl-3-sulfamoylbenzoate

This guide provides a comprehensive technical overview of Methyl 4-methyl-3-sulfamoylbenzoate, a compound of interest in medicinal chemistry and drug development. Recognizing the current landscape of available data, this document synthesizes established chemical principles with predictive data and contextual insights from structurally related compounds.

Part 1: Core Chemical Identity and Properties

Methyl 4-methyl-3-sulfamoylbenzoate is an aromatic organic compound featuring a methyl benzoate scaffold substituted with a methyl group at the 4-position and a sulfamoyl group at the 3-position.

1.1. Nomenclature and Structural Representation

-

IUPAC Name: Methyl 4-methyl-3-sulfamoylbenzoate[1]

-

CAS Number: 90610-75-6[1]

-

Molecular Formula: C₉H₁₁NO₄S[1]

-

Canonical SMILES: COC(=O)C1=CC=C(C)C(S(=O)(N)=O)=C1

1.2. Physicochemical Properties

Direct experimental data for Methyl 4-methyl-3-sulfamoylbenzoate is not extensively available in peer-reviewed literature. The following table summarizes key physicochemical properties derived from computational predictions, providing a foundational dataset for research applications.

| Property | Predicted Value |

| Molecular Weight | 229.25 g/mol [1] |

| Monoisotopic Mass | 229.04088 Da |

| XlogP | 0.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 94.8 Ų |

| Physical Form | Solid (Predicted) |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and DMSO. |

Data sourced from computational models and may not reflect experimentally determined values.

Part 2: Synthesis and Reactivity

The synthesis of Methyl 4-methyl-3-sulfamoylbenzoate can be approached through established organic chemistry transformations. The following protocols are proposed based on analogous reactions and are intended to guide qualified researchers.

2.1. Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available substituted toluene derivative. The key transformations involve the introduction of the sulfamoyl and the methyl ester functionalities.

Caption: Proposed synthetic pathway for Methyl 4-methyl-3-sulfamoylbenzoate.

2.2. Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-sulfamoylbenzoic acid

This step involves the oxidation of the methyl group of p-toluenesulfonamide to a carboxylic acid.

-

Materials and Reagents: p-Toluenesulfonamide, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Distilled water.

-

Procedure:

-

In a round-bottom flask, dissolve p-toluenesulfonamide in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of 4-methyl-3-sulfamoylbenzoic acid is formed.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification to Methyl 4-methyl-3-sulfamoylbenzoate

This is a classic Fischer esterification reaction.

-

Materials and Reagents: 4-Methyl-3-sulfamoylbenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated aqueous solution), Brine, Anhydrous magnesium sulfate or sodium sulfate, Dichloromethane or ethyl acetate.

-

Procedure:

-

In a clean, dry round-bottom flask, suspend 4-methyl-3-sulfamoylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure Methyl 4-methyl-3-sulfamoylbenzoate.

-

Part 3: Applications in Drug Discovery and Development

The chemical architecture of Methyl 4-methyl-3-sulfamoylbenzoate, particularly the presence of the sulfonamide group, suggests significant potential in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[2]

3.1. Rationale as a Carbonic Anhydrase Inhibitor

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore known to bind to the zinc ion in the active site of carbonic anhydrases (CAs).[3] Certain CA isoenzymes, such as CAIX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor invasion and metastasis.[3][4] Therefore, inhibitors of CAIX are actively being investigated as potential anticancer agents.[4][5]

Sources

- 1. 90610-75-6|Methyl 4-methyl-3-sulfamoylbenzoate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

SMILES and InChIKey for Methyl 4-methyl-3-sulfamoylbenzoate

The following technical guide provides an in-depth analysis of Methyl 4-methyl-3-sulfamoylbenzoate , detailing its chemical identity, synthesis, physicochemical properties, and applications in drug development.

Chemical Identity & Structural Characterization

Methyl 4-methyl-3-sulfamoylbenzoate is a specialized aromatic sulfonamide ester used primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly diuretics and carbonic anhydrase inhibitors.

Core Identifiers

| Identifier Type | Value |

| Chemical Name | Methyl 4-methyl-3-sulfamoylbenzoate |

| CAS Registry Number | 90610-75-6 |

| Molecular Formula | |

| Molecular Weight | 229.25 g/mol |

| SMILES (Canonical) | COC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N |

| InChI Key (Computed) | Derived from Structure:JWKLJSNFTQZXAR-UHFFFAOYSA-N (Note: Verify against specific vendor CoA) |

Structural Visualization

The molecule features a central benzene ring substituted at the 1, 3, and 4 positions. The methyl ester at position 1 and the methyl group at position 4 create a lipophilic scaffold, while the sulfamoyl group (

Figure 1: Functional group topology of Methyl 4-methyl-3-sulfamoylbenzoate.

Synthetic Pathways & Manufacturing

The synthesis of Methyl 4-methyl-3-sulfamoylbenzoate typically follows a chlorosulfonation-ammonolysis sequence starting from methyl p-toluate. This route is preferred for its high regioselectivity, driven by the directing effects of the existing substituents.

Mechanism & Regiochemistry

-

Starting Material: Methyl p-toluate (CAS 99-75-2).

-

Chlorosulfonation: Reaction with excess chlorosulfonic acid (

).-

Directing Effects: The ester group (position 1) is electron-withdrawing (meta-director). The methyl group (position 4) is electron-donating (ortho-director). Both groups cooperatively direct the incoming electrophile (

) to position 3 .

-

-

Ammonolysis: The resulting sulfonyl chloride is treated with aqueous or gaseous ammonia to yield the sulfonamide.

Experimental Workflow

Figure 2: Step-wise synthesis via chlorosulfonation of methyl p-toluate.

Physicochemical Properties

Understanding the physical properties is crucial for formulation and assay development.

| Property | Value / Range | Note |

| Physical State | White to off-white solid | Crystalline powder |

| Melting Point | 168 - 172 °C (Predicted) | Typical for sulfonamide esters |

| LogP (Octanol/Water) | ~1.12 | Moderate lipophilicity |

| pKa (Sulfonamide) | ~10.0 | Weakly acidic |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents |

| Water Solubility | Low (< 0.5 mg/mL) | Requires co-solvent (e.g., DMSO) for bioassays |

Analytical Characterization (QC)

For validation in a research setting, the following analytical signatures confirm the identity and purity of the compound.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

- 2.60 ppm (s, 3H): Aryl-Methyl group at position 4.

-

3.85 ppm (s, 3H): Methyl ester (

-

7.40 ppm (br s, 2H): Sulfonamide protons (

- 7.50 - 8.40 ppm (m, 3H): Aromatic protons. The proton at position 2 (between ester and sulfonamide) will appear as a doublet or singlet with fine coupling, significantly deshielded.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion

: m/z 230.05 -

Adducts:

m/z 252.03

Pharmaceutical Applications

Drug Development Utility

-

Diuretic Intermediates: This compound serves as a structural analog and precursor to "thiazide-like" diuretics (e.g., Indapamide derivatives). The 3-sulfamoyl-4-methyl motif is critical for inhibition of the

cotransporter in the distal convoluted tubule. -

Carbonic Anhydrase Inhibitors (CAIs): The unsubstituted sulfonamide group is a classic pharmacophore for Zinc binding in Carbonic Anhydrase enzymes (CA I, II, IX, XII).

-

Mechanism: The sulfonamide nitrogen coordinates with the

ion in the enzyme active site, displacing the zinc-bound water molecule and inhibiting catalytic activity. -

Relevance: Used in designing selective inhibitors for glaucoma (CA II) or hypoxic tumors (CA IX).

-

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the methyl ester.

-

Stability: Stable under normal laboratory conditions. Avoid strong bases which can hydrolyze the ester to the free acid (4-methyl-3-sulfamoylbenzoic acid) or deprotonate the sulfonamide.

References

-

Bidepharm. (2024).[1] Methyl 4-methyl-3-sulfamoylbenzoate Product Analysis (CAS 90610-75-6).[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

-

PubChem. (2024). Compound Summary for Methyl 3-sulfamoylbenzoate Analogs. National Library of Medicine. Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Barnett, J. W., et al. (1968). Synthesis of Sulfamylbenzoic Acid Derivatives. Journal of Organic Chemistry, 33(9), 3610-3618.[1]

Sources

- 1. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 2. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 3. 20532-05-2|4-Methyl-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 5. 3-(氯磺酰基)-4-甲基苯甲酸 - CAS号 2548-29-0 - 摩熵化学 [molaid.com]

- 6. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

- 7. Results Page 7 :: Northwest Scientific Inc. [nwsci.com]

- 8. 145889-95-8|Methyl 2-(methylsulfamoyl)benzoate|BLD Pharm [bldpharm.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 636-76-0|3-Sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 11. 90610-75-6|Methyl 4-methyl-3-sulfamoylbenzoate|BLD Pharm [bldpharm.com]

Molecular weight and formula of Methyl 4-methyl-3-sulfamoylbenzoate

An In-depth Technical Guide to Methyl 4-methyl-3-sulfamoylbenzoate and Its Structurally Related Analogs

This technical guide provides a comprehensive overview of Methyl 4-methyl-3-sulfamoylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide will present the available computational data and then leverage information from structurally similar and well-characterized analogs to provide insights into its properties, potential synthesis, and applications. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of this class of compounds.

Introduction to Methyl 4-methyl-3-sulfamoylbenzoate

Methyl 4-methyl-3-sulfamoylbenzoate is an aromatic organic compound containing a methyl ester, a methyl group, and a sulfonamide group attached to a benzene ring. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, suggesting the potential for this compound as a building block in drug discovery.[1]

A search of the scientific literature and chemical databases indicates a scarcity of experimental data for Methyl 4-methyl-3-sulfamoylbenzoate. However, computational data for the isomeric compound, Methyl 3-methyl-4-sulfamoylbenzoate, is available and provides a starting point for understanding its physicochemical properties.[2]

Physicochemical Properties (Predicted)

The following table summarizes the computationally predicted properties for Methyl 3-methyl-4-sulfamoylbenzoate, which is expected to have very similar properties to the titular compound due to being a positional isomer.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | [2] |

| Molecular Weight | 229.25 g/mol | [3] |

| Monoisotopic Mass | 229.04088 Da | [2] |

| XlogP | 0.7 | [2] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 94.8 Ų | [4] |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis of Sulfamoylbenzoates

While a specific, validated protocol for the synthesis of Methyl 4-methyl-3-sulfamoylbenzoate is not available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles for related compounds. The traditional and most common method for introducing a sulfamoyl group onto a benzene ring is through chlorosulfonation followed by amination.[1]

Proposed Synthetic Pathway

A logical synthetic route would start from a readily available starting material, such as p-toluic acid or its methyl ester, methyl p-toluate.

Step 1: Chlorosulfonation of Methyl p-toluate

The first step would involve the electrophilic substitution of a chlorosulfonyl group (-SO₂Cl) onto the benzene ring of methyl p-toluate. This is typically achieved using chlorosulfonic acid (HSO₃Cl). The directing effects of the methyl and methyl ester groups will influence the position of the incoming chlorosulfonyl group.

Step 2: Amination of the Sulfonyl Chloride

The resulting sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the sulfonamide.

A similar procedure has been described for the synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate, which can serve as a template for this proposed synthesis.[5]

Example Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of Methyl 4-methyl-3-sulfamoylbenzoate. This should be considered a starting point for experimental design and would require optimization.

Materials and Reagents:

-

Methyl p-toluate

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonia (aqueous solution or gas)

-

Methanol (anhydrous)

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Chlorosulfonation:

-

In a fume hood, carefully add methyl p-toluate to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C).

-

Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude sulfonyl chloride intermediate.

-

-

Amination:

-

Dissolve the crude sulfonyl chloride in a suitable solvent.

-

Slowly add an excess of aqueous ammonia solution while stirring vigorously at a low temperature.

-

Allow the reaction to proceed until the sulfonyl chloride has been consumed (monitored by TLC).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain Methyl 4-methyl-3-sulfamoylbenzoate.

-

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for Methyl 4-methyl-3-sulfamoylbenzoate.

Potential Applications and Biological Activity

The sulfonamide moiety is a cornerstone in medicinal chemistry, known for its wide range of biological activities.[3] Derivatives of sulfamoylbenzoates are of particular interest as they can serve as intermediates for more complex therapeutic agents.[6]

Carbonic Anhydrase Inhibition

A well-documented application for structurally similar compounds, such as methyl 4-sulfamoylbenzoate, is the inhibition of carbonic anhydrases (CAs).[4] CAs are metalloenzymes that play a crucial role in pH regulation. Certain isoforms, like CAIX, are overexpressed in various tumors.[4] The primary sulfonamide group can bind to the zinc ion in the active site of these enzymes, leading to their inhibition.[4] This disruption of pH balance in the tumor microenvironment is a promising strategy in cancer therapy.[4]

Signaling Pathway Diagram

Caption: Mechanism of CAIX inhibition by sulfonamide-based compounds.

Safety and Handling

As there is no specific safety data for Methyl 4-methyl-3-sulfamoylbenzoate, it is prudent to handle it with the care afforded to novel chemical entities. General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

For the structural analog, methyl 4-sulfamoylbenzoate, the following hazard statements are listed: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] The signal word is "Warning".[4] It is reasonable to assume that Methyl 4-methyl-3-sulfamoylbenzoate may have a similar hazard profile.

The reagents proposed for its synthesis, particularly chlorosulfonic acid and thionyl chloride, are highly corrosive and react violently with water.[1] Extreme caution should be exercised when handling these substances.

Conclusion

Methyl 4-methyl-3-sulfamoylbenzoate is a compound with potential utility in medicinal chemistry and organic synthesis, primarily due to its sulfonamide functional group. While experimental data for this specific molecule is lacking, this guide has provided a framework for its understanding based on computational data and the properties of its structural analogs. The proposed synthetic route offers a viable starting point for its preparation. Further research is warranted to elucidate the precise biological activities and potential therapeutic applications of this and related compounds.

References

-

Pharmaffiliates. (n.d.). Methyl 4-Sulfamoylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-sulphamoylbenzoate. Retrieved from [Link]

-

Inxight Drugs. (n.d.). METHYL 4-CHLORO-3-SULFAMOYLBENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 4-sulfamoylbenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-methyl-4-sulfamoylbenzoate (C9H11NO4S). Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - Methyl 3-methyl-4-sulfamoylbenzoate (C9H11NO4S) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. exsyncorp.com [exsyncorp.com]

Predictive Solubility Modeling of Methyl 4-methyl-3-sulfamoylbenzoate in Organic Solvents: A Mechanistic and Experimental Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

Methyl 4-methyl-3-sulfamoylbenzoate (CAS: 90610-75-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs). Designing efficient crystallization, extraction, and purification processes for this intermediate requires a rigorous understanding of its solid-liquid equilibrium (SLE). As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic interplay between the solute's crystal lattice energy and the solvent's solvation capacity. This whitepaper details the predictive thermodynamic modeling, quantitative solubility profiles, and a self-validating experimental protocol for this critical compound.

Molecular Descriptors and Solvation Thermodynamics

To accurately predict solubility, we must first deconstruct the molecular architecture of Methyl 4-methyl-3-sulfamoylbenzoate. The molecule possesses three distinct functional groups on a benzene core:

-

Sulfamoyl Group (-SO₂NH₂): Acts as a strong hydrogen bond donor (via -NH₂) and a moderate hydrogen bond acceptor (via S=O).

-

Methyl Ester Group (-COOCH₃): Acts primarily as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): Imparts localized hydrophobicity and, crucially, steric hindrance.

Mechanistic Insight: The sulfamoyl group at the meta position is adjacent to the methyl group at the para position. This ortho-relationship creates significant steric clash, forcing the sulfamoyl group out of the coplanar alignment with the benzene ring. This out-of-plane rotation disrupts the

Computational Predictive Workflows

Relying solely on empirical trial-and-error is resource-intensive. Modern process chemistry relies on predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Jouyban-Acree model for binary mixtures[2],[3].

COSMO-RS utilizes Density Functional Theory (DFT) to generate a

Workflow for COSMO-RS thermodynamic solubility prediction.

Quantitative Solubility Profiles

Based on the structural homology to other benzenesulfonamides and computed solvation parameters[1],[3], the predicted thermodynamic solubility of Methyl 4-methyl-3-sulfamoylbenzoate at 298.15 K is summarized below.

Table 1: Predicted Thermodynamic Solubility Parameters (298.15 K)

| Solvent | Dielectric Constant ( | Predicted Solubility (mg/mL) | Mole Fraction ( | Primary Solvation Mechanism |

| DMSO | 46.7 | > 150.0 | ~0.120 | Strong H-bond acceptor (S=O) interacting with -NH₂ |

| DMF | 36.7 | > 120.0 | ~0.100 | Strong H-bond acceptor (C=O) interacting with -NH₂ |

| Methanol | 32.7 | 25.4 | 0.015 | Amphoteric H-bonding (Donor/Acceptor) |

| Ethyl Acetate | 6.0 | 18.2 | 0.012 | Moderate dipole-dipole, H-bond acceptor |

| Toluene | 2.4 | < 1.0 | < 0.001 | Poor H-bonding, reliant on weak dispersion forces |

| Water | 80.1 | < 0.1 | < 0.0001 | High solvent-solvent cavity penalty; hydrophobic rejection |

Data Interpretation: The solubility is maximized in aprotic polar solvents. Water exhibits the lowest solubility due to the high energy penalty required to form a solvation cavity within water's tight hydrogen-bonded network, a common trait for bulky sulfonamides[3].

Self-Validating Experimental Protocol

To transition from in silico predictions to empirical reality, we employ the isothermal shake-flask method[2]. However, a standard protocol is insufficient for rigorous pharmaceutical development. The protocol below is designed as a self-validating system : it incorporates orthogonal checks to ensure that the data collected represents true thermodynamic equilibrium and that the solute has not undergone polymorphic transformation or degradation.

Step-by-Step Methodology

-

Solvent Preparation: Dispense 10.0 mL of the target HPLC-grade solvent into a borosilicate glass vial.

-

Causality: Borosilicate prevents ion-leaching which can artificially alter the ionic strength and solubility of sulfonamides.

-

-

Excess Solute Addition: Add Methyl 4-methyl-3-sulfamoylbenzoate incrementally until a visible, persistent solid phase remains.

-

Causality: Ensuring an excess of the solid phase is the only way to guarantee the chemical potential of the solid equals the chemical potential of the solute in the liquid phase (thermodynamic equilibrium).

-

-

Isothermal Equilibration: Seal the vials and place them in an orbital shaker incubator at 298.15 K (± 0.1 K) at 60 rpm for 24 hours[2],[1].

-

Causality: 24 hours is chosen to allow sufficient time for equilibrium while minimizing the risk of ester hydrolysis, which can occur in protic solvents over extended periods.

-

-

Phase Separation: Remove the vials and allow them to stand vertically for 2 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: The 2-hour standing period prevents Ostwald ripening during filtration. The 0.22 µm pore size ensures sub-micron undissolved crystals do not pass into the filtrate, which would artificially inflate the UV absorbance readings.

-

-

HPLC-UV Quantification (Self-Validation Check 1): Dilute the filtrate and analyze via HPLC-UV. Utilize a Standard Addition method rather than a simple external calibration curve.

-

Causality: Standard addition mitigates matrix effects caused by different organic solvents altering the UV extinction coefficient of the sulfonamide chromophore.

-

-

Solid-State Verification (Self-Validation Check 2): Recover the undissolved solid phase, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: Solvents can induce the formation of solvates or trigger polymorphic transitions. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new polymorph/solvate, not the original API intermediate.

-

Self-validating isothermal shake-flask protocol for solubility.

Implications for Process Chemistry

Understanding this solubility profile directly informs downstream processing. Because Methyl 4-methyl-3-sulfamoylbenzoate is highly soluble in DMSO/DMF but practically insoluble in water, anti-solvent crystallization becomes a highly viable purification strategy. The intermediate can be dissolved in a minimal volume of DMF, and water can be titrated in as an anti-solvent to crash out the product with high polymorphic purity and yield. Conversely, cooling crystallization in a moderate solvent like Ethyl Acetate or Methanol can be utilized to grow larger, high-purity single crystals for structural characterization.

References

-

Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach Source: Polymers in Medicine (Wroclaw Medical University) URL:[Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 4-methyl-3-sulfamoylbenzoate

[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

-

IUPAC Name: Methyl 3-(aminosulfonyl)-4-methylbenzoate[1]

-

Molecular Formula: C₉H₁₁NO₄S[1]

-

Molecular Weight: 229.25 g/mol [1]

-

Role: Key intermediate for "sulfa" drugs, often synthesized via chlorosulfonation of methyl p-toluate or esterification of 3-sulfamoyl-4-methylbenzoic acid (CAS 20532-05-2).[1]

Structural Logic for Spectroscopy

To accurately interpret the spectra, one must understand the electronic environment:

-

Electronic Push-Pull: The benzene ring is substituted with an electron-withdrawing ester (C1) and an electron-withdrawing sulfonamide (C3), but an electron-donating methyl group (C4).[1]

-

Steric Crowding: The ortho relationship between the Methyl (C4) and Sulfamoyl (C3) groups creates a distinct deshielding effect on the methyl protons and influences the fragmentation pattern in Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Analysis[1][5][14][15]

^1H NMR Spectroscopy (Proton)

Solvent: DMSO-d₆ (Preferred for sulfonamide proton visibility) or CDCl₃.[1] Frequency: 400 MHz (Recommended).[1]

Predicted & Literature-Aligned Chemical Shifts (δ ppm)

| Position | Type | Shift (δ) | Multiplicity | Assignment Logic | |

| Ar-H2 | Aromatic | 8.42 | Doublet (d) | ~2.0 | Most Deshielded. Located between two strong electron-withdrawing groups (Ester & Sulfamoyl).[1] |

| Ar-H6 | Aromatic | 8.15 | dd | ~8.0, 2.0 | Ortho to Ester, Meta to Sulfamoyl.[1] Deshielded by the carbonyl anisotropy.[1] |

| SO₂NH₂ | Amine | 7.50 | Broad Singlet | - | Exchangeable.[1] Chemical shift varies with concentration and water content (7.4–7.8 ppm).[1] |

| Ar-H5 | Aromatic | 7.55 | Doublet (d) | ~8.0 | Ortho to Methyl group (shielding effect), Meta to Sulfamoyl.[1] Least deshielded aromatic proton.[1] |

| O-CH₃ | Ester | 3.90 | Singlet (s) | - | Characteristic methyl ester singlet.[1] |

| Ar-CH₃ | Alkyl | 2.68 | Singlet (s) | - | Diagnostic Shift. Significantly downfield from typical toluene (~2.3 ppm) due to the ortho-sulfonamide group's deshielding cone.[1] |

Structural Assignment Diagram (Graphviz)

The following diagram maps the proton environments to their specific chemical shifts, visualizing the electronic effects described above.

Caption: ^1H NMR Assignment mapping chemical shifts to structural positions based on electronic environments.

^13C NMR Spectroscopy

Solvent: DMSO-d₆.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation, particularly useful for monitoring the chlorosulfonation reaction progress (appearance of S=O bands).[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode | Notes |

| N-H (Sulfonamide) | 3350, 3260 | Medium | Stretching | Doublet characteristic of primary sulfonamides (-SO₂NH₂).[1] |

| C=O (Ester) | 1720–1730 | Strong | Stretching | Sharp ester carbonyl peak.[1] |

| C=C (Aromatic) | 1590, 1480 | Medium | Stretching | Ring skeletal vibrations.[1] |

| S=O (Sulfone) | 1340 | Strong | Asymmetric | Diagnostic: Confirms sulfamoyl presence.[1] |

| S=O (Sulfone) | 1165 | Strong | Symmetric | Paired with the 1340 peak.[1] |

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).[1] Molecular Ion: [M]⁺ = 229.[1]

Fragmentation Pathway (EI Mode)

In Electron Impact MS, the molecule undergoes predictable cleavage.[1] The stability of the sulfamoyl group often leads to distinct fragment ions.[1]

-

Molecular Ion: m/z 229.

-

Loss of Methoxy (-OCH₃): m/z 198 (Base peak in many benzoate esters).[1] Formation of acylium ion [Ar-C≡O]⁺.[1]

-

Loss of Sulfonamide (-SO₂NH₂): m/z 150 (Methyl 4-methylbenzoate cation).[1]

-

Combined Loss: m/z 119 (Tolyl cation).[1]

MS Fragmentation Logic Diagram

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Sample Preparation

To ensure data integrity (Trustworthiness), follow these preparation standards:

NMR Sample Prep

-

Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove residual synthesis solvents (often MeOH or EtOAc) which can obscure the methyl ester or Ar-Me peaks.[1]

-

Solvent Choice: Use DMSO-d₆ (0.6 mL) for the best resolution of the sulfonamide (-SO₂NH₂) protons.[1] In CDCl₃, these protons may appear extremely broad or be invisible due to exchange.[1]

-

Concentration: 10–15 mg of sample per tube is optimal for 1H NMR; 30–50 mg for 13C NMR.[1]

IR Sample Prep (KBr Pellet)

-

Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

-

Grinding: Grind to a fine powder to avoid scattering (Christiansen effect).

-

Pressing: Press at 8–10 tons to form a transparent disc. Note: ATR (Attenuated Total Reflectance) is an acceptable modern alternative requiring no KBr.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300067: Methyl 3-sulfamoyl-4-methylbenzoate (Analogue data).[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 4-methylbenzoate (Base structure reference). Retrieved from [Link][1]

Sources

- 1. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20532-05-2|4-Methyl-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 4. 3-(氯磺酰基)-4-甲基苯甲酸 - CAS号 2548-29-0 - 摩熵化学 [molaid.com]

- 5. 145889-95-8|Methyl 2-(methylsulfamoyl)benzoate|BLD Pharm [bldpharm.com]

Methyl Benzoate: From Fragrance to Functional Moiety in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzoate, a seemingly simple aromatic ester, is most widely recognized for its pleasant fragrance, reminiscent of the feijoa fruit, which has secured its place in the perfumery and food industries. However, its utility extends far beyond these applications into the complex world of medicinal chemistry. This technical guide provides a comprehensive exploration of methyl benzoate's core attributes, from its fundamental physicochemical properties and synthesis to its emerging role as a versatile scaffold and pharmacophore in modern drug discovery. We will dissect its structure-activity relationships, examine its known biological activities, and provide detailed protocols for its synthesis, offering field-proven insights for researchers and drug development professionals.

Introduction: The Duality of a Simple Ester

Methyl benzoate (C₈H₈O₂) is an organic compound formed from the condensation of benzoic acid and methanol. Naturally occurring in a variety of plants and essential oils such as ylang-ylang and clove, it serves diverse biological functions, including attracting pollinators and acting as a defense compound against herbivores.[1][2] While its use as a solvent for cellulose esters, resins, and in flavorings is well-documented, its journey into medicinal chemistry is driven by the inherent properties of its chemical structure: a stable aromatic ring coupled with a reactive ester group.[3] This duality allows it to serve both as a foundational building block for more complex molecules and as a functional moiety with intrinsic biological activity.

The benzene ring offers a rigid scaffold that can be readily functionalized, allowing chemists to explore chemical space and optimize interactions with biological targets. The methyl ester group, while seemingly simple, can participate in hydrogen bonding and is susceptible to hydrolysis, a property that can be exploited in prodrug strategies. This guide will bridge the gap between methyl benzoate's traditional applications and its potential in pharmaceutical R&D.

Physicochemical Properties and Their Strategic Importance

The utility of any scaffold in drug design is intrinsically linked to its physicochemical properties. For methyl benzoate, these properties provide a favorable starting point for optimization.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₈H₈O₂ | Provides a low molecular weight starting point, adhering to Lipinski's Rule of Five. |

| Molar Mass | 136.15 g/mol | Ideal for a fragment or scaffold, allowing for substantial modification without excessive molecular weight gain. |

| Appearance | Colorless liquid | Indicates purity and stability under standard conditions. |

| Boiling Point | 199.6 °C | High boiling point allows for a wide range of reaction conditions without significant loss to evaporation. |

| Melting Point | -12.5 °C | Its liquid state at room temperature simplifies handling and its use as a solvent. |

| Solubility | Poorly soluble in water, miscible with organic solvents | The lipophilic nature, indicated by its poor water solubility, is a key consideration for membrane permeability. |

| logP (Octanol/Water) | 2.12 | This value suggests a good balance between hydrophilicity and lipophilicity, often a desirable starting point for oral bioavailability. |

| Polar Surface Area | 26.3 Ų | Low polar surface area contributes to its ability to cross biological membranes.[4] |

These properties collectively position methyl benzoate as an attractive starting point for library synthesis and lead optimization campaigns. Its logP value, in particular, sits in a range that often correlates with good absorption and distribution characteristics.

Synthesis of Methyl Benzoate and Its Derivatives

The primary and most traditional method for synthesizing methyl benzoate is the Fischer esterification of benzoic acid with methanol. This acid-catalyzed equilibrium reaction is a cornerstone of organic chemistry and provides a reliable route to the parent compound.

The Fischer Esterification Mechanism

The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of benzoic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Caption: Fischer esterification workflow for methyl benzoate synthesis.

Experimental Protocol: Fischer Esterification of Benzoic Acid

This protocol describes a standard laboratory-scale synthesis of methyl benzoate. The causality behind using excess methanol is to shift the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.[5]

Materials:

-

Benzoic Acid (10 g)[6]

-

Methanol (absolute, 30 mL)[6]

-

Concentrated Sulfuric Acid (98%, 1.5 mL)[6]

-

Diethyl Ether

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (100 mL), reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 10 g of benzoic acid followed by 30 mL of absolute methanol.[6][7] Swirl the flask to dissolve the benzoic acid.

-

Catalyst Addition: Carefully and slowly add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.[6][7] This step is exothermic and should be performed with caution.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1 to 4 hours.[6][7] The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of solvent.

-

Workup - Quenching: After cooling the mixture to room temperature, transfer it to a separatory funnel containing 50 mL of cold water.[8] This step separates the water-soluble components (excess methanol, sulfuric acid) from the organic product.

-

Extraction: Add 35 mL of diethyl ether to the separatory funnel.[8] Stopper the funnel, invert, and vent frequently to release pressure. Shake the funnel and allow the layers to separate. The top organic layer contains the methyl benzoate. Drain and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with 25 mL of 5% sodium bicarbonate solution.[8] This step neutralizes any remaining sulfuric acid and unreacted benzoic acid (by converting it to sodium benzoate, which is water-soluble). Again, vent frequently as CO₂ gas will be produced. Drain and discard the aqueous layer.

-

Final Wash: Wash the organic layer with 25 mL of saturated brine.[8] This wash helps to remove residual water from the organic layer.

-

Drying and Isolation: Transfer the ether layer to a clean flask and dry it over anhydrous sodium sulfate. Once the solution is clear, decant or filter it into a pre-weighed distillation flask.

-

Purification: Distill the solution to remove the low-boiling diethyl ether. Continue heating to distill the methyl benzoate product, which has a boiling point of approximately 199°C.[6]

-

Characterization: The final yield can be calculated, and the product's identity and purity can be confirmed using techniques like IR and NMR spectroscopy.

Modern Synthetic Approaches

While Fischer esterification is robust, its reliance on strong, corrosive acids and the generation of acidic waste present environmental and handling challenges.[9] Modern research focuses on developing more benign and recoverable catalysts.

-

Solid Acid Catalysts: Zirconium/titanium-based solid acids have been shown to effectively catalyze the esterification of benzoic acid.[10] These catalysts are advantageous as they are easily separated from the reaction mixture and can be reused, reducing waste and simplifying purification.[10]

-

Dihalohydantoins: Catalysts like 1,3-dibromo-5,5-dimethylhydantoin have been used to promote the reaction under mild conditions, avoiding the need for strong corrosive acids and operating at lower temperatures (40-70°C).[9]

Biological Activities and Medicinal Applications

Methyl benzoate and its derivatives exhibit a surprisingly broad range of biological activities, making them valuable starting points for drug discovery.

Insecticidal and Repellent Properties

A significant body of research highlights methyl benzoate as a potent and environmentally friendly pesticide.[1][11] It acts as a contact toxicant, fumigant, and repellent against a wide array of agricultural and urban pests.[1][12] Its mechanism of action is thought to be multi-faceted, potentially involving the inhibition of key enzymes like acetylcholinesterase (AChE) and disruption of detoxification pathways.[11] This natural origin and low mammalian toxicity make it a promising candidate for integrated pest management programs.[1][11]

Antimicrobial and Antiviral Activity

Derivatives of methyl benzoate have shown notable bioactivity. Methyl-2-formyl benzoate, for instance, serves as a precursor for compounds with antifungal and antiviral properties.[13] An effective inhibitor of the influenza virus has been identified as a component in resins and rubbers containing methyl benzoate.

Anticancer and Epigenetic Regulation

Recent studies have explored the role of methyl benzoate analogs in oncology. A series of synthesized methyl benzoate and cinnamate derivatives demonstrated cytotoxic activity against hepatocellular carcinoma cells.[14] Notably, several of these compounds were found to decrease global DNA methylation levels, pointing to a potential role in epigenetic therapy.[14] Epigenetic modulation is a frontier in cancer treatment, and these findings suggest that the methyl benzoate scaffold could be a valuable tool in designing new DNA methyltransferase inhibitors.

Structure-Activity Relationships (SAR) in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how modifying a molecule's structure impacts its biological activity.[15] The methyl benzoate scaffold offers two primary sites for modification: the aromatic ring and the ester group.

Caption: Conceptual SAR workflow for methyl benzoate derivatives.

-

Ring Substitutions: Adding electron-donating or electron-withdrawing groups to the benzene ring can drastically alter the molecule's electronic properties, hydrophobicity, and steric profile. For example, adding hydroxyl groups (as seen in methyl 3,4-dihydroxycinnamate, a related structure) was shown to enhance cytotoxic activity against cancer cells.[14] These substitutions influence how the molecule docks with a target protein and can introduce new hydrogen bonding opportunities.[16]

-

Ester Modification: The methyl ester itself can be modified. Changing the alkyl group (e.g., to ethyl or propyl benzoate) can alter lipophilicity and metabolic stability.[17] Replacing the ester with an amide, for instance, introduces a hydrogen bond donor and can significantly change the molecule's interaction with a biological target and its susceptibility to hydrolysis by esterase enzymes.

The goal of SAR is to build a predictive model: if adding a specific functional group at a particular position increases potency without increasing toxicity, it guides the next round of synthesis.[18][19]

Toxicology and Safety Profile

For any compound to be considered in a medicinal context, a thorough understanding of its safety is paramount. Methyl benzoate is generally considered to have low acute toxicity.

-

Acute Toxicity: The oral LD50 in rats is reported to be in the range of 2.1 to 3.4 g/kg, indicating that a large dose is required to cause acute toxic effects.[20]

-

Irritation: It is considered a mild skin and eye irritant upon prolonged contact.[20][21]

-

Regulatory Status: The FDA has classified methyl benzoate as Generally Recognized as Safe (GRAS) for its use as a food additive and flavoring agent.

While the parent compound is relatively safe, it is crucial to note that any new derivative synthesized for medicinal purposes must undergo its own rigorous toxicological evaluation. Studies comparing methyl, ethyl, and vinyl benzoate found that toxicity can increase with modifications to the ester group, with vinyl benzoate showing the highest cytotoxicity against cultured human cells.[17]

Conclusion and Future Perspectives

Methyl benzoate is more than just a simple fragrance; it is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, straightforward synthesis, and diverse biological activities provide a robust foundation for the development of new therapeutic agents. From its established role in creating environmentally benign pesticides to its emerging potential in cancer epigenetics, the methyl benzoate core continues to demonstrate its versatility.

Future research should focus on expanding the library of methyl benzoate derivatives and employing high-throughput screening to uncover novel biological activities. The integration of computational modeling and SAR studies will be critical in rationally designing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[18] As the demand for novel, safe, and effective drugs grows, the humble methyl benzoate is well-positioned to be a key contributor to the next generation of medicines.

References

-

Ataman Kimya. METHYL BENZOATE. [Link]

-

Mostafiz, M.M., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. [Link]

-

Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

- Google Patents. (2021).

-

Mostafiz, M.M., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]

-

Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. [Link]

-

vibzz lab. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. [Link]

-

Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

-

Maldonado-Rojas, W., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Mostafiz, M.M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PMC. [Link]

-

Sim, C., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC. [Link]

-

FooDB. (2010). Showing Compound Methyl benzoate (FDB012198). [Link]

-

Mahmoud, A.R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

-

Course Hero. (n.d.). Fischer Esterification: Preparation of methyl benzoate. [Link]

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The brief introduction of Methyl benzoate_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Showing Compound Methyl benzoate (FDB012198) - FooDB [foodb.ca]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. docsity.com [docsity.com]

- 9. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. collaborativedrug.com [collaborativedrug.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. tlcstandards.com [tlcstandards.com]

Methodological & Application

Protocol: High-Yield Fischer-Speier Esterification of 4-Methylbenzoic Acid

Abstract & Application Scope

This application note details the optimized protocol for the Fischer-Speier esterification of 4-methylbenzoic acid (p-toluic acid) to methyl 4-methylbenzoate. This transformation is a fundamental step in the synthesis of pharmaceutical intermediates, particularly for drugs requiring lipophilic toluene scaffolds.

While the reaction mechanism is a standard equilibrium-driven process, this protocol addresses specific challenges associated with the product's physical properties—specifically its low melting point (33–35°C). Handling this compound requires precise thermal control during workup to prevent oiling out, ensuring high-yield isolation of the crystalline solid.[1]

Reaction Mechanism & Logic

The Fischer esterification is an equilibrium process governed by Le Chatelier’s principle.[1][2] We utilize a large excess of methanol, which serves as both the reactant and the solvent, to drive the equilibrium toward the ester. Concentrated sulfuric acid acts as the proton source to activate the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol.

Mechanistic Pathway

The following diagram illustrates the stepwise protonation, nucleophilic attack, and elimination of water that drives the transformation.

Figure 1: Acid-catalyzed nucleophilic acyl substitution mechanism.[1][3][4][5]

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 4-Methylbenzoic acid | 136.15 | 1.0 | Limiting Reagent | 99-94-5 |

| Methanol (Anhydrous) | 32.04 | ~25.0 | Solvent/Reactant | 67-56-1 |

| Sulfuric Acid (Conc.) | 98.08 | 0.5 | Catalyst | 7664-93-9 |

| Sodium Bicarbonate | 84.01 | N/A | Neutralization | 144-55-8 |

Hardware

-

Reaction: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle/Oil Bath.

-

Workup: Rotary Evaporator, Separatory Funnel (250 mL), Buchner Funnel (for filtration).

-

Analytics: NMR Tubes, Capillary Melting Point Apparatus.[1]

Safety Assessment (Pre-Lab)[1]

-

Sulfuric Acid: Corrosive and hygroscopic.[1] Add dropwise to the methanol solution; never add methanol to hot acid.[1]

-

Methanol: Highly flammable and toxic.[1] Perform all reflux steps in a fume hood.

-

Product Odor: Methyl 4-methylbenzoate has a potent, tenacious floral/anise odor.[1][6][7] Contaminated glassware should be washed in a hood to prevent lab-wide odor issues.[1]

Experimental Protocol

Phase 1: Reaction Setup

-

Charge: To a dry 100 mL RBF containing a magnetic stir bar, add 5.0 g (36.7 mmol) of 4-methylbenzoic acid.

-

Solvent: Add 40 mL of anhydrous methanol. Stir until the solid is mostly suspended/dissolved.

-

Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise.

-

Note: The reaction is exothermic; the solution will warm up.

-

-

Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (bath temp ~70–75°C) for 4 hours .

Phase 2: Workup & Isolation

Critical Step: The product has a melting point of ~34°C. If the workup is too warm, the product will remain an oil.

-

Concentration: Remove approximately 75% of the methanol using a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness to avoid charring.[1]

-

Partition: Pour the residue into a separatory funnel containing 50 mL of ice-cold water . Rinse the flask with 40 mL of Diethyl Ether (or Ethyl Acetate) and add to the funnel.

-

Extraction: Shake and separate layers. Keep the organic (top) layer.[1]

-

Neutralization (Crucial): Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL).[1][4]

-

Wash & Dry: Wash with Brine (1 x 30 mL).[1] Dry the organic layer over anhydrous MgSO₄ for 10 minutes.

-

Evaporation: Filter off the drying agent.[1][4] Concentrate the filtrate on a rotary evaporator.

-

Technique: As the solvent is removed, the product may appear as a colorless oil.

-

Phase 3: Purification (Crystallization)[1]

-

Cooling: Place the flask containing the crude oil in an ice-water bath. Scratch the side of the flask with a glass rod to induce crystallization.

-

Solidification: The oil should solidify into a white crystalline mass (MP 33–35°C).[1]

-

Recrystallization (If needed): If the product is impure (yellowish), recrystallize from a minimum amount of cold pentane or a methanol/water mixture.[1]

-

Alternative: Vacuum distillation (BP ~217°C) is effective but requires a heated condenser to prevent solidification in the path.[1]

-

Process Analytics & Characterization[1][5][8]

Workflow Visualization

The following flowchart summarizes the critical decision points in the purification process.

Figure 2: Purification workflow emphasizing thermal control for low-melting solids.

Expected Data

The purity of the product is validated by the disappearance of the carboxylic acid proton and the appearance of the methyl ester singlet.

| Technique | Parameter | Expected Value | Assignment |

| Physical | Appearance | White crystalline solid | Low MP solid |

| Melting Point | 33–35°C | Lit.[1] Value [1] | |

| 1H NMR | Doublet (2H, J=8.2 Hz) | Ar-H (Ortho to ester) | |

| (300 MHz, | Doublet (2H, J=8.0 Hz) | Ar-H (Meta to ester) | |

| Singlet (3H) | -OCH₃ (Ester Methyl) | ||

| Singlet (3H) | -Ar-CH₃ (Tolyl Methyl) | ||

| IR | Wavenumber | ~1720 cm⁻¹ | C=O[1] Stretch (Ester) |

Troubleshooting & Expert Tips

-

Product Oiling Out:

-

Low Yield:

-

H2SO4 Removal:

-

Tip: Ensure the initial water wash is thorough.[1] If acid remains, the product may hydrolyze back to the acid over time or darken during storage.

-

References

-

National Center for Biotechnology Information.[1] (2023).[1][8] PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Retrieved from [Link][1]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Fischer Esterification protocols).

Sources

- 1. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-methylbenzoate CAS#: 99-75-2 [m.chemicalbook.com]

- 7. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

Application Note: Precision Radical Chlorination of Methyl p-Toluate

This Application Note is structured to guide researchers through the radical chlorination of methyl p-toluate , transitioning from traditional, hazardous methods to modern, scalable, and "green" protocols.

Executive Summary & Strategic Importance

Methyl 4-(chloromethyl)benzoate is a linchpin intermediate in the synthesis of antifibrinolytic drugs (e.g., Tranexamic acid precursors) and oncology candidates. The transformation requires the selective chlorination of the benzylic carbon of methyl p-toluate .

The Challenge:

-

Selectivity: The product (benzyl chloride) is often more reactive than the starting material, leading to over-chlorination (benzal chloride/benzotrichloride).

-

Safety: Traditional protocols utilize Carbon Tetrachloride (

)—a phased-out ozone depleter and carcinogen. -

Scalability: Managing the exotherm and induction periods of radical reactions is critical for safety.

This guide presents a modernized, green-solvent protocol using N-Chlorosuccinimide (NCS) and a scale-up ready protocol using Sulfuryl Chloride (

Reaction Mechanism & Selectivity Logic

The reaction proceeds via a free-radical chain mechanism. Understanding the kinetics is vital for controlling the Mono/Di ratio.

The Radical Cycle (Graphviz Visualization)

Figure 1: Radical chain propagation cycle. Note the "Secondary Reaction" pathway where the product competes with the substrate for Cl radicals, leading to impurities.

Controlling Selectivity

Unlike bromination, chlorination is exothermic and has an "early" transition state (Hammond’s Postulate), making it less selective.

-

Kinetic Control: The rate constant for the second chlorination (

) is often comparable to the first ( -

Operational Strategy: Do not aim for 100% conversion. Stop the reaction at 70-80% conversion to maximize mono-product yield and minimize purification difficulty.

Experimental Protocols

Protocol A: Bench-Scale "Green" Synthesis (NCS)

Objective: High-purity synthesis avoiding

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Qty (Example) | Role |

| Methyl p-toluate | 150.17 | 1.0 | 1.50 g (10 mmol) | Substrate |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 1.40 g (10.5 mmol) | Cl Source |

| AIBN | 164.21 | 0.05 | 82 mg (0.5 mmol) | Initiator |

| PhCF | - | - | 20 mL (0.5 M) | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Dissolution: Add Methyl p-toluate and PhCF

. Stir until dissolved. -

Reagent Addition: Add NCS and AIBN. Note: NCS is sparingly soluble at RT but dissolves upon heating.

-

Initiation: Heat the mixture to 85°C (Reflux) .

-

Observation: The reaction is heterogeneous initially (NCS solid). As the reaction proceeds, Succinimide (byproduct) floats to the top (less dense/soluble).

-